Desfuroylceftiofur
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Overview
Description
Desfuroylceftiofur is an active metabolite of the broad-spectrum cephalosporin antibiotic ceftiofur. It is formed from ceftiofur by bovine kidney and liver esterases . This compound exhibits significant antibacterial activity against a range of Gram-negative and Gram-positive bacteria, making it a valuable agent in veterinary medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desfuroylceftiofur is synthesized by reacting ceftiofur with sodium hydroxide solution at 70°C for 2 hours. The reaction mixture is then acidified, filtered to obtain the solid product, and finally purified through crystallization and drying .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Desfuroylceftiofur undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing groups in the molecule.
Reduction: This reaction can affect the carbonyl groups present in the structure.
Substitution: This reaction can occur at the amino or thiazole groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Desfuroylceftiofur has a wide range of applications in scientific research:
Mechanism of Action
Desfuroylceftiofur exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria . The molecular targets include various PBPs, and the pathways involved are related to the inhibition of cell wall biosynthesis .
Comparison with Similar Compounds
Ceftiofur: The parent compound from which Desfuroylceftiofur is derived.
Cefotaxime: Another cephalosporin antibiotic with similar antibacterial properties but different pharmacokinetics.
Ceftriaxone: A cephalosporin with a longer half-life and broader spectrum of activity.
Uniqueness: this compound is unique due to its formation as a metabolite of ceftiofur and its specific activity against veterinary pathogens. Its stability and efficacy in treating bacterial infections in livestock make it a valuable compound in veterinary medicine .
Properties
Molecular Formula |
C14H15N5O5S3 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H15N5O5S3/c1-24-18-7(6-4-27-14(15)16-6)10(20)17-8-11(21)19-9(13(22)23)5(2-25)3-26-12(8)19/h4,8,12,25H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-/m1/s1 |
InChI Key |
OITCOWCNESRWSM-GHXIOONMSA-N |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CS)C(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CS)C(=O)O |
Synonyms |
desfuroylceftiofur |
Origin of Product |
United States |
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